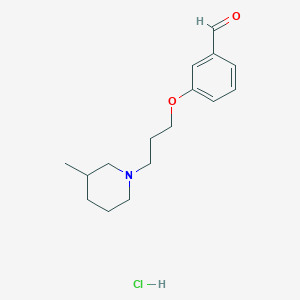
3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride
Descripción general
Descripción
3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride is a useful research compound. Its molecular formula is C16H24ClNO2 and its molecular weight is 297.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride is a chemical compound that has garnered attention for its potential biological activity, particularly as a ligand for histamine H3 receptors. This compound features a molecular formula of C₁₆H₂₄ClNO₂ and a molecular weight of 297.82 g/mol. Its structure includes a benzaldehyde moiety linked to a propoxy chain that connects to a 3-methylpiperidine ring, with the hydrochloride form enhancing its solubility and stability for pharmaceutical applications.
Histamine H3 Receptor Modulation
Research indicates that compounds similar to this compound exhibit significant biological activity, particularly in modulating histamine H3 receptors. These receptors are involved in various neurological functions and disorders, including cognitive impairment, obesity, and sleep disorders. The modulation of these receptors may lead to therapeutic applications in treating such conditions.
Interaction with Other Biological Targets
Beyond histamine receptors, this compound may interact with several other biological targets. Understanding these interactions is crucial for elucidating its pharmacodynamics and pharmacokinetics. Some potential targets include:
- Acetylcholinesterase (AChE) : Compounds with similar structures have shown inhibition of AChE, which is critical in neurotransmitter regulation.
- Butyrylcholinesterase (BChE) : Inhibition studies have revealed varying degrees of potency against BChE, which is relevant in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The following table summarizes the structural comparisons and unique features of compounds related to this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride | Similar propoxy and piperidine structure | Different position of the benzaldehyde group |
| 1-[4-[3-(3-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one | Contains a ketone instead of an aldehyde | Potentially different biological activity due to carbonyl presence |
| 4-(4-Chlorophenyl)-N-(3-methylpiperidin-1-yl)butanamide | Features a chlorophenyl group instead | Variation in receptor binding profiles |
These comparisons illustrate how slight modifications in structure can lead to variations in biological activity and therapeutic potential.
Inhibition Studies
Recent studies have demonstrated that compounds structurally related to this compound possess inhibitory effects on key enzymes involved in neurotransmission. For instance, one study found that certain derivatives showed potent inhibition against AChE with an IC50 value of 0.22 µM, indicating strong potential for neuroprotective applications .
Pharmacological Applications
The pharmacological applications of this compound are primarily explored within the realms of medicinal chemistry and drug development. Its potential as a therapeutic agent targeting histamine receptors could be pivotal in developing treatments for neurological disorders.
Propiedades
IUPAC Name |
3-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-14-5-3-8-17(12-14)9-4-10-19-16-7-2-6-15(11-16)13-18;/h2,6-7,11,13-14H,3-5,8-10,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWDOUATCBJEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCOC2=CC=CC(=C2)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















